molecular formula C26H32N4O4S B2508892 N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-94-6

N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Cat. No.: B2508892
CAS No.: 689769-94-6
M. Wt: 496.63
InChI Key: WLXMPMPLITYMDD-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a synthetic small molecule recognized for its potent inhibitory activity against key nodes in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Its structural features, including the morpholine and thiopyrimidine-dione groups, are characteristic of compounds designed to target the lipid kinase and protein kinase domains within this pathway . This agent is primarily utilized in oncological research to investigate tumorigenesis, mechanisms of drug resistance, and the therapeutic potential of pathway suppression . Researchers employ this inhibitor in in vitro and in vivo models to elucidate the complex crosstalk between mTOR and other signaling networks, and to assess its effects on cancer cell viability, autophagy, and apoptosis . Its research value lies in its utility as a precise chemical tool for dissecting the biological consequences of mTOR/PI3K inhibition and for validating these kinases as targets for novel anticancer strategies.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-33-21-7-5-6-19(16-21)18-27-24(31)8-3-2-4-11-30-25(32)22-17-20(29-12-14-34-15-13-29)9-10-23(22)28-26(30)35/h5-7,9-10,16-17,22H,2-4,8,11-15,18H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCRRGCXSLLSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, structural characteristics, and biological properties, particularly focusing on its anticancer activity.

Chemical Structure and Properties

The compound has a complex molecular structure represented by the formula C28H28N4O4SC_{28}H_{28}N_{4}O_{4}S and a molecular weight of 516.6 g/mol. Its structural components include a methoxyphenyl group and a tetrahydroquinazoline moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC28H28N4O4S
Molecular Weight516.6 g/mol
CAS Number689770-78-3

Synthesis

The synthesis of this compound involves multiple steps including the formation of the tetrahydroquinazoline scaffold and subsequent functionalization with morpholine and methoxy groups. The synthetic route typically utilizes heterocyclic chemistry techniques that allow for the incorporation of sulfur and nitrogen functionalities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) 60-cell line screening protocol. The results indicated varying degrees of growth inhibition across different cancer cell lines:

Cell Line TypeGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The average growth value across all tested lines was approximately 104.68% , suggesting that while some lines showed significant inhibition, others experienced minimal effects .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of critical pathways involved in cell proliferation and survival. Further research is needed to elucidate specific molecular targets.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines at concentrations around 10 µM . The results were promising enough to warrant further investigation into its structure-activity relationship (SAR).
  • Comparative Analysis : When compared to other compounds with similar structures, such as those containing phenoxy or arylacetamide scaffolds, N-[3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo derivatives exhibited comparable or enhanced anticancer activities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria. In a study assessing the antibacterial effects of related compounds, it was found that certain structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide demonstrated minimum inhibitory concentrations (MIC) in the range of 0.004–0.03 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's unique structural features suggest potential anticancer properties . Preliminary studies indicate that it could inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the morpholine moiety is particularly noteworthy as it has been linked to increased cytotoxicity against tumor cells in vitro .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit various enzymes associated with disease pathways. For instance, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and potential implications for pharmacokinetics in therapeutic applications .

Case Study 1: Antibacterial Activity

A comprehensive study published in MDPI highlighted the effectiveness of similar compounds against multi-drug resistant bacterial strains. The study demonstrated that modifications to the core structure could enhance antibacterial properties significantly. The tested compound showed promising results with MIC values lower than those of traditional antibiotics .

Case Study 2: Anticancer Efficacy

In a research article focusing on novel anticancer agents, derivatives of the tetrahydroquinazoline scaffold were evaluated for their cytotoxic effects on several cancer cell lines. The findings indicated that compounds with similar structures to N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene] exhibited potent growth inhibition and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound has a higher molecular weight (520.6) due to the methoxy group, which may influence pharmacokinetic properties such as absorption and half-life.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on Morgan fingerprints or MACCS keys), the target compound shows high structural similarity (>0.85) to its 4-methyl and benzyl analogues, as all share the morpholine-tetrahydroquinazolinone-hexanamide backbone . However, the methoxy group introduces distinct pharmacophoric features, such as enhanced hydrogen-bonding capacity, which may differentiate its bioactivity profile.

Bioactivity and Target Interactions

  • Antimicrobial Activity : The morpholine-sulfanylidene scaffold exhibits antibiotic properties, particularly against Gram-positive bacteria, with potency influenced by benzyl substituents .
  • Enzyme Inhibition : Similar compounds inhibit kinases and proteases, where the sulfanylidene group may coordinate catalytic metal ions .
  • Antioxidant Potential: The sulfanylidene moiety could participate in redox cycling, as seen in thiol-containing antioxidants .

The 3-methoxy group may enhance binding to targets with aromatic or polar binding pockets compared to the 4-methyl variant, as evidenced by bioactivity clustering in related compounds .

Q & A

Q. What synthetic strategies are recommended for this compound, given its structural complexity?

  • Answer : A multi-step approach is typical: (i) Construct the tetrahydroquinazolinone core via cyclocondensation of substituted anthranilic acid derivatives with thiourea. (ii) Introduce the morpholino group via nucleophilic aromatic substitution or Buchwald-Hartwig amination. (iii) Attach the hexanamide side chain using peptide coupling reagents (e.g., HBTU/DMAP). (iv) Finalize with reductive amination for the 3-methoxyphenylmethyl group .
  • Optimization Tip : Monitor reaction progress via LC-MS to avoid overfunctionalization and byproduct formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :
  • HPLC-MS : Confirm purity (>95%) and molecular ion consistency.
  • NMR (1H/13C) : Assign methoxy (δ ~3.8 ppm) and morpholino protons (δ ~3.5 ppm).
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroquinazolinone core .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer : (i) Scaffold variation : Replace the tetrahydroquinazolinone with pyrido[2,3-d]pyrimidine to test kinase selectivity. (ii) Side-chain modifications : Substitute the 3-methoxyphenyl group with 4-fluorophenyl to evaluate hydrophobic interactions. (iii) Functional group deletion : Remove the sulfanylidene moiety to isolate its role in covalent binding .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with binding affinity trends .

Q. How should contradictory biological activity data (e.g., varying IC50 values) be resolved?

  • Answer : (i) Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. (ii) Solvent controls : Verify DMSO concentrations (<0.1%) to avoid off-target effects. (iii) Metabolic stability : Test compound integrity post-incubation via LC-MS to rule out degradation .
  • Case Study : Inconsistent cytotoxicity data may arise from differential P-glycoprotein efflux; use inhibitors like verapamil to validate .

Q. What strategies optimize the synthesis yield while minimizing side reactions?

  • Answer : (i) Flow chemistry : Use microreactors for precise temperature control during thiourea cyclization, reducing epimerization . (ii) Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig steps to improve morpholino coupling efficiency. (iii) DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (e.g., HBTU:amine) and solvent polarity .
  • Troubleshooting : If sulfanylidene oxidation occurs, switch from THF to degassed DMF under inert atmosphere .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Answer : (i) Force field validation : Cross-check docking results with AMBER vs. CHARMM parameters. (ii) Solvent modeling : Include explicit water molecules in MD simulations to account for hydrophobic effects. (iii) Experimental validation : Use SPR (Surface Plasmon Resonance) to measure on-rates/off-rates for kinetic profiling .

Q. What are the best practices for reporting synthetic protocols to ensure reproducibility?

  • Answer :
  • Detailed descriptors : Specify reagent grades (e.g., "anhydrous DMF, 99.8%"), stirring rates, and cooling rates (e.g., "quench at 0°C at 1°C/min").
  • Byproduct analysis : Include LC-MS traces of crude mixtures and purification gradients.
  • Crystallography data : Deposit .cif files in public databases (e.g., Cambridge Structural Database) .

Safety and Compliance

Q. What safety precautions are critical during handling and disposal?

  • Answer :
  • PPE : Nitrile gloves, FFP3 masks, and safety goggles to prevent dermal/ocular exposure.
  • Waste management : Neutralize acidic/basic byproducts before aqueous disposal; incinerate organic waste .
  • Spill protocol : Absorb with vermiculite, avoid water (risk of exothermic reactions with morpholino group) .

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